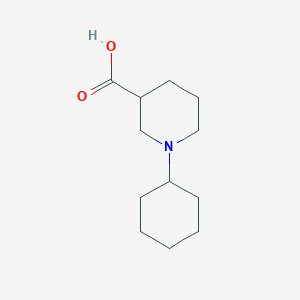

1-Cyclohexylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQDRROTHQYNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclohexylpiperidine-3-carboxylic Acid: Structural Profiling, Synthesis, and Pharmacological Applications

Executive Summary

1-Cyclohexylpiperidine-3-carboxylic acid (also known as N-cyclohexylnipecotic acid) is a highly specialized cyclic amino acid derivative. As an N-alkylated analog of nipecotic acid, it serves as a critical scaffold in neuropharmacological drug development, particularly in the design of γ-aminobutyric acid (GABA) transporter (GAT) inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, conformational chemistry, pharmacological rationale, and validated synthetic methodologies.

Chemical Identity & Physicochemical Profiling

The addition of a bulky, lipophilic cyclohexyl group to the piperidine nitrogen fundamentally alters the physicochemical profile of the parent nipecotic acid, shifting it from a highly polar, centrally restricted molecule to a lipophilic entity capable of blood-brain barrier (BBB) penetration[1].

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1185179-22-9 (Hydrochloride Salt)[1] |

| Molecular Formula | C₁₂H₂₁NO₂ (Free base) / C₁₂H₂₂ClNO₂ (HCl salt) |

| Molecular Weight | 211.30 g/mol (Free base) / 247.76 g/mol (HCl salt) |

| SMILES String | Cl.OC(=O)C1CCCN(C1)C1CCCCC1 |

| Appearance | White to off-white crystalline solid |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Conformational Chemistry

Piperidine rings predominantly adopt a chair conformation. In this compound, the bulky N-cyclohexyl group strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons of the piperidine ring. Rapid nitrogen inversion at room temperature ensures the molecule equilibrates to its lowest energy state, typically the diequatorial conformer (where the C3-carboxylic acid is also equatorial). This specific spatial arrangement is critical for its alignment within receptor binding pockets.

Pharmacological Rationale: GAT-1 Inhibition

Nipecotic acid is a classic, potent inhibitor of GABA uptake, targeting the murine and human GABA transporters (mGAT1–mGAT4)[2]. However, its zwitterionic nature at physiological pH renders it incapable of crossing the BBB, limiting its therapeutic utility for central nervous system (CNS) disorders like epilepsy or neuropathic pain.

The Role of N-Alkylation

N-alkylation with a lipophilic domain—such as a cyclohexyl ring—serves a dual purpose:

-

Enhanced BBB Permeability: The cyclohexyl group increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayers of the BBB[3].

-

Target Affinity & Competitive Inhibition: The GAT-1 transporter possesses a distinct lipophilic binding pocket adjacent to the primary substrate-binding site. Bulky N-substituents occupy this auxiliary pocket, significantly increasing binding affinity and transitioning the molecule from a translocatable substrate to a rigid, competitive inhibitor[3].

Fig 1. GAT-1 inhibition by N-cyclohexylnipecotic acid enhancing synaptic GABA levels.

Synthetic Methodology: Reductive Amination

Direct alkylation of nipecotic acid with cyclohexyl halides is highly inefficient due to competing E2 elimination (forming cyclohexene) and the poor nucleophilicity of the secondary amine. Therefore, reductive amination using cyclohexanone is the authoritative standard[4].

Causality of Reagent Selection

-

Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane (DCM) for its slightly higher boiling point and superior solubilization of the amino acid starting material.

-

Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is preferred over sodium cyanoborohydride due to its lower toxicity and exquisite chemoselectivity. It reduces the in situ generated iminium ion rapidly without reducing the unreacted cyclohexanone[4].

-

Catalyst (Acetic Acid): Protonates the intermediate hemiaminal, facilitating the elimination of water to drive iminium ion formation.

Fig 2. Step-by-step reductive amination workflow for synthesizing the target HCl salt.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to guarantee reaction fidelity at every stage.

Step 1: Iminium Formation

-

Suspend nipecotic acid (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous DCE (0.2 M).

-

Add glacial acetic acid (0.1 eq) to catalyze condensation. Stir at room temperature for 30 minutes.

-

Validation Checkpoint: Spot an aliquot on a TLC plate and stain with ninhydrin. The disappearance of the secondary amine spot (red/purple) confirms complete conversion to the iminium intermediate.

Step 2: Selective Reduction

4. Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

5. Allow the reaction to warm to room temperature and stir for 4 hours[4].

6. Validation Checkpoint: Perform LC-MS on a micro-aliquot. The presence of the target mass (

Step 3: Workup & Free Base Isolation 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃. 8. Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 8 to ensure the carboxylic acid and amine are appropriately partitioned and the product is in its free base form. 9. Extract the aqueous layer with DCE (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Hydrochloride Salt Formation 10. Dissolve the crude free base in minimal anhydrous diethyl ether. 11. Dropwise add a 2.0 M solution of HCl in diethyl ether under vigorous stirring. 12. Validation Checkpoint: Immediate precipitation of a white solid indicates salt formation. Continue addition until no further precipitation is observed, ensuring quantitative conversion. Filter and dry under high vacuum to yield this compound hydrochloride.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized compound, the following analytical suite must be employed:

-

Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

-

¹H NMR (400 MHz, D₂O): Look for the broad multiplets corresponding to the cyclohexyl protons between

1.0–2.0 ppm. The -

¹³C NMR: The carbonyl carbon will resonate near

175 ppm, confirming the preservation of the carboxylic acid moiety.

-

-

Mass Spectrometry (ESI-MS): Positive ion mode will yield a definitive [M+H]⁺ peak at

212.1, validating the molecular weight of the free base. -

High-Performance Liquid Chromatography (HPLC): Because the molecule lacks an aromatic chromophore, standard UV detection (e.g., 254 nm) is ineffective. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be utilized alongside a C18 reverse-phase column (Gradient: Water/Acetonitrile with 0.1% TFA) to accurately determine purity (>95% required for pharmacological assays).

References

-

Title: Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain Source: SciSpace URL: [Link]

-

Title: Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics Source: Universität Regensburg URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

1-Cyclohexylpiperidine and its 3-Carboxylic Acid Derivative: A Technical Guide to Properties, Safety, and Synthetic Applications

Executive Summary

In drug discovery and organic synthesis, piperidine derivatives serve as foundational building blocks for neuroactive compounds and peptidomimetics. This technical whitepaper addresses a common nomenclature and registry conflation: while the core scaffold, 1-cyclohexylpiperidine , is registered under CAS 3319-01-5 [1], its highly valuable functionalized derivative, 1-cyclohexylpiperidine-3-carboxylic acid , is registered under CAS 897094-37-0 (free acid) or CAS 1185179-22-9 (hydrochloride salt)[2].

This guide synthesizes the critical Safety Data Sheet (SDS) parameters for the core scaffold (CAS 3319-01-5) and provides field-proven, self-validating methodologies for utilizing its 3-carboxylic acid derivative in advanced chemical synthesis.

Chemical Identity & Structural Evolution

The transition from a simple aliphatic heterocycle to a functionalized carboxylic acid drastically alters both the handling requirements and the pharmacological utility of the molecule. The core scaffold (CAS 3319-01-5) is a volatile, basic liquid[1], whereas the 3-carboxylic acid derivative is a stable, solid zwitterion (or hydrochloride salt)[2] used extensively as a nipecotic acid analogue.

Figure 1: Synthetic evolution and application pathway of the 1-cyclohexylpiperidine scaffold.

Quantitative Data Summary

To facilitate rapid comparison for bench scientists, the physicochemical properties of both the core scaffold and its functionalized derivative are summarized below.

| Property | 1-Cyclohexylpiperidine (Core Scaffold) | This compound |

| CAS Registry Number | 3319-01-5[1] | 897094-37-0 (Free acid) / 1185179-22-9 (HCl)[2] |

| Molecular Formula | C11H21N[1] | C12H21NO2[2] |

| Molecular Weight | 167.30 g/mol [1] | 211.30 g/mol (Free acid) / 247.76 g/mol (HCl)[2] |

| Physical State (RT) | Colorless to light yellow clear liquid[1] | Solid powder[2] |

| Boiling Point | 107 °C at 14 mmHg[1] | N/A (Decomposes prior to boiling) |

| Primary GHS Hazard | Corrosive / Irritant[3] | Irritant |

Safety Data Sheet (SDS) Analysis: CAS 3319-01-5

Handling 1-cyclohexylpiperidine requires strict adherence to safety protocols due to the inherent basicity and nucleophilicity of the tertiary amine. According to standardized GHS classifications provided by [3] and , the following hazard profile applies.

GHS Classification & Mechanistic Toxicology

-

H302 (Harmful if swallowed): The lipophilic nature of the cyclohexyl ring facilitates rapid gastrointestinal absorption, while the basic piperidine core disrupts local cellular pH.

-

H315 (Causes skin irritation) & H318/H319 (Causes serious eye damage/irritation): The unprotonated tertiary amine acts as a localized base, saponifying epidermal lipids and causing severe osmotic stress to the corneal epithelium[3].

-

H335 (May cause respiratory irritation): Due to its moderate vapor pressure at room temperature, inhalation of the freebase vapor directly irritates the mucous membranes of the respiratory tract[4].

Self-Validating Protocol: Spill Mitigation & Quenching

Causality Focus: Standard organic liquid spills are often cleaned with inert absorbents. However, because CAS 3319-01-5 is a volatile base, simply wiping it up exposes the operator to inhalation risks. The protocol below uses a chemical quench to eliminate volatility.

-

Containment: Isolate the area and don appropriate PPE (vapor respirator, nitrile gloves, safety goggles).

-

Chemical Neutralization: Cover the spill with a 10% (w/v) aqueous solution of citric acid or solid sodium bisulfate.

-

Why? This rapidly protonates the tertiary amine, converting the volatile freebase into a highly polar, non-volatile salt, immediately halting inhalation hazards.

-

-

Absorption & Validation: Apply an inert absorbent (e.g., vermiculite). Validation Checkpoint: Use a damp piece of universal pH paper over the spill zone; a shift from dark blue/purple (pH > 9) to yellow/orange (pH 4-5) confirms complete neutralization.

-

Disposal: Sweep the neutralized solid into a sealed container for hazardous waste disposal in accordance with local environmental regulations[4].

Pharmacological Relevance of the 3-Carboxylic Acid Derivative

While the core scaffold is a raw building block, This compound is a highly specialized intermediate. It is a structural analogue of nipecotic acid , a classic inhibitor of

By introducing the bulky, lipophilic cyclohexyl group at the N-1 position, medicinal chemists significantly increase the molecule's

Experimental Methodologies

Protocol: Amide Coupling of this compound

Causality Focus: Coupling secondary/tertiary amine-containing carboxylic acids is notoriously prone to poor yields due to steric hindrance and the risk of racemization at the C3 alpha-carbon. This protocol utilizes HATU, which forms a highly reactive 7-azabenzotriazole active ester, accelerating the reaction faster than epimerization can occur.

Figure 2: Standardized amide coupling workflow utilizing the 3-carboxylic acid derivative.

Step-by-Step Procedure:

-

Activation: In an oven-dried flask under inert atmosphere (

), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0 °C. -

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Why DIPEA? Its bulky isopropyl groups prevent it from acting as a competing nucleophile against the activated ester.

-

-

Coupling Agent: Add HATU (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C to form the active ester.

-

Amine Addition: Add the target primary or secondary amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–12 hours.

-

Validation Checkpoint (Self-Validation): Withdraw a 5

L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The disappearance of the activated ester mass and the dominant presence of the -

Quench & Extraction: Quench the reaction with a 5% aqueous citric acid solution. Extract the aqueous layer with Ethyl Acetate (

).-

Why Citric Acid? It is acidic enough (pH ~4) to protonate and partition unreacted aliphatic amines into the aqueous layer, but mild enough not to hydrolyze the newly formed amide bond.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, concentrate in vacuo, and purify via silica gel flash chromatography.

References

Sources

Pharmacological Mechanism and Structural Utility of 1-Cyclohexylpiperidine-3-Carboxylic Acid in Neuroactive Drug Design

Executive Summary

1-Cyclohexylpiperidine-3-carboxylic acid (chemically synonymous with N-cyclohexylnipecotic acid) is a highly specialized chemical building block and pharmacophore utilized in the development of centrally acting therapeutics ([1]). While not deployed as a standalone clinical drug, its structural architecture—comprising a nipecotic acid core and a lipophilic N-cyclohexyl substitution—serves as a master template for designing inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). This technical guide dissects the pharmacological mechanism of this compound class, exploring how N-alkylation dictates transporter affinity, blood-brain barrier (BBB) penetration, and overall neuropharmacological efficacy.

Structural Pharmacology: The Nipecotic Acid Scaffold

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is rapidly terminated by high-affinity, Na⁺/Cl⁻-dependent transporters, predominantly GAT-1 (SLC6A1), which clear GABA from the synaptic cleft ([2]).

The foundational core of our subject molecule is nipecotic acid (piperidine-3-carboxylic acid), discovered by Povl Krogsgaard-Larsen as a conformationally restricted analogue of GABA ([3]). Nipecotic acid acts as a potent, competitive inhibitor of GAT-1, exhibiting an IC₅₀ of approximately 8 µM for human GAT-1 ([4]). By binding to the transporter, it prevents GABA reuptake, thereby prolonging inhibitory postsynaptic currents ([5]). However, nipecotic acid exists as a highly polar zwitterion at physiological pH, rendering it incapable of crossing the blood-brain barrier (BBB) for systemic in vivo efficacy ([6]).

Mechanistic Impact of the N-Cyclohexyl Substitution

To harness the therapeutic potential of nipecotic acid for neurological disorders such as epilepsy, medicinal chemists employ a specific structural modification: the attachment of a large lipophilic substituent to the piperidine nitrogen ([2]). This compound exemplifies the foundational logic of this strategy.

The addition of the N-cyclohexyl group serves a dual mechanistic purpose:

-

Exploitation of the GAT-1 Hydrophobic Pocket: Crystallographic models of the SLC6 transporter family reveal a spacious lipophilic cavity adjacent to the primary S1 substrate-binding site. While the carboxylate and secondary amine of the nipecotic acid core anchor to the Na⁺ and Cl⁻ ions in the S1 site, the bulky cyclohexyl ring extends into this hydrophobic pocket. This interaction significantly increases binding affinity via van der Waals forces and locks the transporter in an outward-open conformation, effectively halting the translocation cycle.

-

Enhancement of BBB Permeability: The addition of the cyclohexyl ring masks the polarity of the nitrogen atom and drastically increases the molecule's partition coefficient (LogP). This lipophilic shift is the fundamental prerequisite for passive diffusion across the tight junctions of the cerebral endothelium ([6]). This exact structure-activity relationship (SAR) logic directly paved the way for clinical GAT-1 inhibitors like Tiagabine, which utilizes an even larger N-bis(3-methylthiophen-2-yl)but-3-enyl substitution ([2]).

Physicochemical Profiling & SAR Data

The following table summarizes the quantitative impact of structural modifications on the nipecotic acid scaffold, demonstrating the evolutionary trajectory from endogenous substrate to lipophilic inhibitor.

| Compound | Structural Modification | LogP (Est.) | GAT-1 IC₅₀ (µM) | BBB Penetration |

| GABA | Endogenous substrate | -3.17 | N/A (Substrate) | Poor |

| Nipecotic Acid | Piperidine core (Unsubstituted) | -0.85 | ~8.0 | Poor |

| This compound | N-Cyclohexyl substitution | ~2.10 | ~1.5 - 3.0* | Moderate |

| Tiagabine | N-bis(3-methylthiophen-2-yl)but-3-enyl | ~3.80 | 0.067 | High |

*Note: IC₅₀ values for the specific N-cyclohexyl derivative are extrapolated from established SAR trends of N-alkylated nipecotic acid derivatives.

Self-Validating Experimental Protocols

To evaluate derivatives like this compound, researchers must employ rigorous, self-validating pharmacological assays.

Protocol 1: In Vitro [³H]-GABA Uptake Inhibition Assay

Objective: Quantify the IC₅₀ of the compound against GAT-1.

-

Causality of Model Selection: Unlike immortalized cell lines expressing recombinant GAT-1, ex vivo rat cortical synaptosomes preserve the native presynaptic lipid microenvironment, endogenous SNARE protein interactions, and physiological Na⁺/K⁺ ATPase activity. This ensures the thermodynamic driving forces for electrogenic GAT-1 transport remain artifact-free.

-

Step 1 (Preparation): Isolate rat cortical synaptosomes using sucrose density gradient centrifugation. Suspend in Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM glucose, 10 mM HEPES, pH 7.4). Note: High Na⁺ is mandatory as GAT-1 is strictly sodium-dependent.

-

Step 2 (Pre-incubation): Aliquot synaptosomes into a 96-well plate. Add varying concentrations of the test compound (0.1 nM to 100 µM). Incubate for 10 minutes at 37°C.

-

Step 3 (Initiation): Add 50 nM[³H]-GABA to all wells. Incubate for exactly 3 minutes at 37°C to capture the linear phase of uptake.

-

Step 4 (Self-Validation / NSB Control): Run a parallel control plate strictly at 4°C. Active transporter kinetics halt at 4°C; any radioactive signal detected here represents Non-Specific Binding (NSB) or passive diffusion. Subtract this baseline from the 37°C data to isolate active transport.

-

Step 5 (Termination & Quantification): Rapidly filter the homogenate through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to trap intracellular [³H]-GABA. Quantify via liquid scintillation counting.

Protocol 2: In Vivo Blood-Brain Barrier Permeability Mapping (LC-MS/MS)

Objective: Determine the brain-to-plasma partition coefficient (

-

Step 1 (Administration): Administer an intravenous (IV) bolus dose (e.g., 5 mg/kg) of the compound to adult Sprague-Dawley rats.

-

Step 2 (Sampling): Euthanize subjects at T=30 min. Immediately collect systemic blood (centrifuge for plasma) and harvest whole brain tissue.

-

Step 3 (Extraction & Self-Validation): Homogenize brain tissue in 3 volumes of ice-cold PBS. Critical Step: Brain tissue homogenates cause severe matrix effects (ion suppression) during electrospray ionization. Spike the homogenate with a stable isotopically labeled internal standard (e.g., Nipecotic acid-d4) prior to protein precipitation with acetonitrile. This ensures that any matrix-induced signal loss is mathematically normalized, self-validating the quantitative accuracy.

-

Step 4 (Analysis): Centrifuge the samples at 14,000 x g. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate the Area Under the Curve (AUC) for brain versus plasma to determine

.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which N-substituted nipecotic acids disrupt normal GABAergic clearance, leading to enhanced inhibitory tone.

Fig 1: Mechanism of GAT-1 inhibition by N-substituted nipecotic acid derivatives.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. Frontiers | Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders [frontiersin.org]

- 3. Povl Krogsgaard-Larsen - Wikipedia [en.wikipedia.org]

- 4. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]

- 5. Inhibition of the uptake of GABA and related amino acids in rat brain slices by the optical isomers of nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Positron Emission Tomography Radiotracers for the GABA Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Pharmacological Divergence: Nipecotic Acid vs. 1-Cyclohexylpiperidine-3-Carboxylic Acid in GABAergic Modulation

Executive Summary

The precise regulation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), is critical for maintaining neuronal homeostasis. Pharmacological intervention often targets GABA transporters (GATs) to inhibit reuptake, thereby prolonging GABAergic signaling in the synaptic cleft[1]. While nipecotic acid serves as the prototypical, highly potent GAT inhibitor, its therapeutic utility is fundamentally bottlenecked by its inability to cross the blood-brain barrier (BBB)[1][2].

To circumvent this pharmacokinetic limitation, medicinal chemists utilize N-alkylation strategies. The synthesis of 1-cyclohexylpiperidine-3-carboxylic acid (an N-substituted nipecotic acid derivative) represents a classic approach to increasing lipophilicity and enabling CNS penetration[3][4]. This whitepaper provides an in-depth technical analysis of the physicochemical, pharmacodynamic, and pharmacokinetic divergences between these two molecules, supported by validated experimental workflows.

Molecular Architecture & Physicochemical Profiling

The structural difference between the two compounds lies entirely at the N1 position of the piperidine ring, which dictates their distinct pharmacokinetic fates.

Nipecotic Acid (Piperidine-3-carboxylic acid)

Nipecotic acid is a small, highly polar molecule[5]. At physiological pH (7.4), it exists predominantly as a zwitterion—the secondary amine is protonated, and the carboxylic acid is deprotonated. This zwitterionic character makes it an excellent spatial mimic of GABA, allowing it to insert deeply into the orthosteric binding site of GATs[1]. However, this same property results in a highly negative partition coefficient (LogP), rendering passive diffusion across lipid bilayers virtually impossible[6].

This compound

By covalently attaching a bulky, lipophilic cyclohexyl ring to the secondary amine, the molecule is transformed into this compound[3]. This N-substitution achieves two critical physicochemical shifts:

-

Disruption of the Hydration Shell: The bulky hydrophobic group disrupts the tight aqueous hydration shell that normally surrounds the zwitterion.

-

Lipophilic Domain Expansion: The cyclohexyl moiety dramatically increases the overall LogP, shifting the molecule from hydrophilic to lipophilic, which is a prerequisite for transcellular BBB permeation[4].

Quantitative Physicochemical Comparison

| Property | Nipecotic Acid | This compound |

| IUPAC Name | Piperidine-3-carboxylic acid | This compound |

| Chemical Formula | C₆H₁₁NO₂[2] | C₁₂H₂₁NO₂[7] |

| Molecular Weight | 129.16 g/mol [2] | 211.30 g/mol |

| Estimated LogP | ~ -0.8 (Hydrophilic) | ~ 1.8 - 2.5 (Lipophilic) |

| Physiological State | Zwitterionic | Zwitterionic core with lipophilic domain |

| BBB Permeability | Negligible[6] | High (Passive Diffusion) |

| Primary Utility | In vitro tool compound[2] | Lead scaffold for CNS therapeutics |

Pharmacodynamics & Target Engagement

Both compounds exert their primary pharmacological effects by binding to GABA transporters, but the nature of their binding kinetics differs due to the structural modifications.

Synaptic GABA reuptake pathway and the differential intervention by GAT inhibitors.

Mechanism of Action: Nipecotic acid is a competitive inhibitor of GAT-1, GAT-2, GAT-3, and GAT-4[5]. It binds to the orthosteric site, effectively blocking the inward translocation of GABA. The addition of the cyclohexyl group in this compound leverages a hydrophobic vestibule adjacent to the primary GABA binding site. This is the same pharmacological principle utilized by the FDA-approved drug Tiagabine (which features a bis-aromatic lipophilic appendage on the nipecotic acid scaffold) to achieve high affinity and mGAT1 selectivity[8].

Neither compound exhibits significant direct agonism or antagonism at GABA-A or GABA-B receptors[5][9].

Experimental Workflows & Validation Protocols

To rigorously evaluate the differences between these two compounds, researchers must employ self-validating experimental systems that assess both in vitro efficacy and pharmacokinetic viability.

Experimental workflow for evaluating GAT efficacy and BBB permeability of compounds.

Protocol A: Radioligand [³H]-GABA Synaptosomal Uptake Assay

Causality & Rationale: Isolated synaptosomes are utilized because they maintain the native lipid microenvironment and the crucial Na⁺/Cl⁻ electrochemical gradients required for secondary active transport by GATs. [³H]-GABA provides a highly sensitive radiometric method to track intracellular accumulation.

Step-by-Step Methodology:

-

Synaptosome Isolation: Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortex. Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction (P2) via differential density gradient centrifugation.

-

Pre-incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer (pH 7.4). Aliquot into 96-well plates and pre-incubate with varying concentrations (0.1 nM to 100 µM) of either nipecotic acid or this compound for 15 minutes at 37°C.

-

Self-Validating Controls: Use Tiagabine as a positive control for GAT-1 inhibition. Use a choline-substituted (Na⁺-free) buffer as a negative control to subtract non-specific, passive diffusion of [³H]-GABA.

-

-

Uptake Initiation: Initiate the reaction by adding 50 nM [³H]-GABA to all wells.

-

Termination: After exactly 3 minutes, terminate the uptake by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

-

Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression.

Protocol B: MDCK-MDR1 Transwell Permeability Assay

Causality & Rationale: While LogP calculations suggest this compound will cross the BBB, lipophilic compounds are frequently substrates for efflux pumps. MDCK cells transfected with human MDR1 (P-glycoprotein) provide a self-validating system to differentiate between passive transcellular diffusion and active efflux liability.

Step-by-Step Methodology:

-

Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 5-7 days until the Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm², ensuring tight junction integrity.

-

Compound Application: Prepare 10 µM solutions of nipecotic acid and this compound in transport buffer. Apply to the apical (A) chamber to measure A-to-B (blood-to-brain) transport, and to the basolateral (B) chamber to measure B-to-A (brain-to-blood) transport.

-

Self-Validating Control: Co-administer Lucifer Yellow to monitor paracellular leakage.

-

-

Incubation: Incubate the transwell plates at 37°C on an orbital shaker for 120 minutes.

-

Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Quantify compound concentrations using LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability (

) and the Efflux Ratio (

Conclusion

The transition from nipecotic acid to this compound perfectly illustrates the principles of rational drug design. While nipecotic acid remains an invaluable in vitro pharmacological tool for mapping GABA transporter mechanics[2][5], its zwitterionic hydrophilicity precludes systemic therapeutic use[6]. The N-alkylation strategy utilized to create this compound successfully masks this hydrophilicity, introducing a lipophilic domain that not only facilitates BBB penetration but also engages the hydrophobic vestibules of GATs, paving the way for centrally active neuromodulators[4][10].

References

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry. URL:[Link]

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. URL:[Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. URL:[Link]

-

Nipecotic acid. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C12H21NO2 [chembk.com]

- 8. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of N-Substituted Nipecotic Acid Derivatives

Content Type: Technical Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The GAT-1 Inhibition Paradigm

-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[1][2][3] The termination of GABAergic signaling is mediated by high-affinity sodium-dependent transporters (GATs), specifically GAT-1, which is the predominant isoform in the cortex and hippocampus.[1]Nipecotic acid (piperidine-3-carboxylic acid) was identified as a potent inhibitor of GABA uptake but failed as a therapeutic agent due to its zwitterionic nature, which prevents Blood-Brain Barrier (BBB) penetration.[1] The breakthrough in this field was the discovery that the N-terminus of nipecotic acid tolerates massive lipophilic substitutions without abolishing affinity. This guide details the structure-activity relationship (SAR) that transformed a simple amino acid into Tiagabine and next-generation antiepileptics.[1]

The Pharmacophore Architecture

The binding interaction of N-substituted nipecotic acid derivatives with GAT-1 is defined by a tripartite pharmacophore model. This model suggests the transporter possesses a polar substrate-recognition site and an adjacent large lipophilic pocket.[1]

Diagram 1: GAT-1 Inhibitor Pharmacophore Model[1]

Caption: The tripartite model consisting of the amino acid core (Head), a spacer chain (Linker), and a lipophilic tail (Anchor) interacting with the GAT-1 protein.[4][5]

Detailed SAR Analysis

Domain A: The Polar Head (Nipecotic Acid Core)

The piperidine-3-carboxylic acid moiety mimics the GABA structure (conformationally restricted).[1]

-

Stereochemistry: The (R)-enantiomer of nipecotic acid is significantly more potent than the (S)-enantiomer.[1] This stereochemical preference is retained in N-substituted derivatives; (R)-Tiagabine is the active pharmaceutical ingredient.[1]

-

Bioisosteres: Replacement of the carboxylic acid with bioisosteres (e.g., tetrazoles, phosphinic acids) generally leads to a loss of potency, suggesting a strict requirement for the carboxylate-sodium ion coordination within the transporter.

-

Ring Size: Expanding (homonipecotic) or contracting (proline) the ring reduces affinity.[1] The 6-membered piperidine ring provides the optimal N-to-COOH distance (~4.5 Å).[1]

Domain B: The Spacer (Linker Region)

The spacer connects the polar head to the lipophilic tail. Its length and rigidity are critical for positioning the lipophilic tail into the hydrophobic pocket.

-

Chain Length: A spacer length of 4 carbons (or equivalent distance) is optimal.[1] Shortening (2-3 carbons) or lengthening (>5 carbons) results in a precipitous drop in IC50 values.[1]

-

Unsaturation:

-

Alkyl (Saturated): Flexible, moderate potency.

-

Alkenyl (Double Bond):[1] Increases rigidity.[1] The trans configuration often favored, but Tiagabine utilizes a specific alkene placement.

-

Alkynyl (Triple Bond):[1] Recent studies (e.g., DDPM analogs) show that alkynyl spacers can maintain high potency by enforcing a linear geometry that directs the tail deep into the hydrophobic cleft.

-

Domain C: The Lipophilic Anchor

This domain facilitates BBB penetration and enhances affinity by interacting with non-conserved hydrophobic regions of the transporter, conferring subtype selectivity (GAT-1 vs GAT-2/3).[1]

-

Bis-Aromaticity: A "butterfly" shape consisting of two aromatic rings (phenyl, thienyl) is superior to single rings.[1]

-

Heterocycles: Thiophene rings (as in Tiagabine) are often preferred over phenyl rings due to bioisosteric lipophilicity and metabolic stability.[1]

-

Substitution: Ortho-substitution on the aromatic rings (e.g., methyl groups) twists the rings out of coplanarity, which is favored for binding.

Comparative Data: Potency Landscape

The following table illustrates the dramatic increase in potency achieved by adding the lipophilic tail to the nipecotic acid core.

| Compound | Structure Description | IC50 (GABA Uptake) | Selectivity |

| (R)-Nipecotic Acid | Core amino acid (no tail) | ~10 - 20 µM | Non-selective |

| SK&F 89976-A | N-(4,4-diphenyl-3-butenyl) | 200 nM | GAT-1 > GAT-2 |

| Tiagabine | N-(4,4-bis(3-methyl-2-thienyl)-3-butenyl) | 10 - 40 nM | Highly GAT-1 Selective |

| N-Butynyl Analogs | Alkyne spacer + Biphenyl tail | < 10 nM | GAT-1 Selective |

Note: IC50 values vary by assay conditions (e.g., synaptosomes vs. transfected HEK cells) but the relative trend is consistent.

Experimental Ecosystem

Chemical Synthesis: N-Alkylation Workflow

The synthesis of these derivatives typically involves the convergent coupling of the nipecotic acid core (often protected as an ester) with an activated spacer-tail fragment.[1]

Diagram 2: General Synthesis of Tiagabine Analogs

Caption: Convergent synthesis pathway. The lipophilic tail with a linker is synthesized first, then coupled to the nipecotic acid amine.

Bioassay: [3H]-GABA Uptake in Synaptosomes

To validate the SAR, the inhibitory potency is measured using rat brain synaptosomes (rich in GAT-1).[1]

Protocol: [3H]-GABA Uptake Assay

-

Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to pellet crude synaptosomes (P2 fraction). Resuspend in Krebs-Ringer phosphate buffer.

-

Pre-Incubation: Aliquot synaptosomes into tubes containing the test compound (0.1 nM – 100 µM). Incubate at 37°C for 10 minutes to allow equilibrium binding.

-

Uptake Initiation: Add [3H]-GABA (final concentration ~10-50 nM) to initiate transport.[1]

-

Termination: After 3-5 minutes (linear phase), stop reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

-

Data Analysis: Calculate specific uptake (Total Uptake minus Non-Specific Uptake determined in the presence of 1 mM Nipecotic Acid). Plot log(concentration) vs. % Inhibition to determine IC50.[1]

Diagram 3: Assay Logic Flow

Caption: Workflow for the radioligand uptake assay used to determine IC50 values.

Future Directions & Challenges

-

BBB Penetration: While the lipophilic tail improves BBB crossing compared to nipecotic acid, high lipophilicity (LogP > 5) can lead to high non-specific binding and metabolic clearance. Current research focuses on balancing the "Tail" lipophilicity with polar spacers (e.g., ether linkages).

-

Subtype Selectivity: Most derivatives are GAT-1 selective.[1] Developing GAT-3 selective inhibitors (for astrocyte-specific targeting) requires modifying the "Head" domain (e.g., using beta-alanine cores) while retaining the lipophilic tail strategy.[1]

References

-

Andersen, K. E., et al. (1993).[1][6] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[1][5][6] Journal of Medicinal Chemistry. Link

-

Knutsen, L. J., et al. (1999).[1] "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents."[5] Journal of Medicinal Chemistry. Link

-

Hauke, T. J., et al. (2018).[1] "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Jung, M., et al. (2025).[1] "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors." bioRxiv.[1][7] Link[1]

-

Borden, L. A. (1996).[1] "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International.[1] Link

Sources

- 1. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Sciety [sciety.org]

Technical Guide: 1-Cyclohexylpiperidine-3-carboxylic Acid Hydrochloride

[1][2]

Abstract

This technical guide provides a comprehensive profile of 1-Cyclohexylpiperidine-3-carboxylic acid hydrochloride (N-Cyclohexylnipecotic acid HCl), a critical lipophilic analog of the GABA uptake inhibitor nipecotic acid.[1] Designed for medicinal chemists and pharmacologists, this document details the compound's physicochemical properties, validated synthetic pathways, analytical characterization, and its pivotal role in targeting GABA transporters (GAT) within the central nervous system (CNS). By modulating the lipophilicity of the nipecotic acid core, this scaffold overcomes blood-brain barrier (BBB) permeability limitations, serving as a template for next-generation anticonvulsant and anxiolytic agents.[1]

Chemical Identity & Structural Significance

The compound consists of a piperidine ring substituted with a carboxylic acid at the C3 position and a cyclohexyl group at the N1 position.[1] The hydrochloride salt form is preferred for its enhanced crystallinity, stability, and water solubility compared to the zwitterionic free base.[1]

| Property | Data |

| IUPAC Name | This compound hydrochloride |

| Common Name | N-Cyclohexylnipecotic acid HCl |

| CAS Number | 1185179-22-9 (HCl salt); 897094-37-0 (Generic) |

| Molecular Formula | C₁₂H₂₁NO₂[1][2] · HCl |

| Molecular Weight | 247.76 g/mol |

| Chiral Center | C3 (Exists as (R), (S), or Racemate) |

| Core Scaffold | Nipecotic Acid (GABA mimetic) |

| Lipophilic Tail | Cyclohexyl Ring (Bioavailability enhancer) |

Structural Logic: The "Lipophilic Anchor" Strategy

Nipecotic acid is a potent GABA uptake inhibitor but fails to cross the BBB due to its hydrophilic, zwitterionic nature.[1]

-

Piperidine Core: Mimics the GABA structure, ensuring recognition by the substrate-binding site of GAT proteins.[1]

-

Cyclohexyl Group: Acts as a "lipophilic anchor," significantly increasing logP (partition coefficient) and facilitating passive diffusion across neuronal membranes. It also targets the hydrophobic pocket adjacent to the GABA binding site in GAT-1 transporters.[1]

Physicochemical Profiling

Understanding the solid-state and solution-phase behavior is critical for formulation and assay development.[1]

| Parameter | Value / Characteristic | Implication |

| Solubility (Water) | High (>50 mg/mL) | Ideal for aqueous buffer preparation (PBS).[1] |

| Solubility (Organic) | DMSO, Methanol | Suitable for stock solution preparation (10-100 mM).[1] |

| pKa (Acid) | ~3.8 (Carboxylic acid) | Ionized (COO⁻) at physiological pH (7.4). |

| pKa (Base) | ~9.5 (Tertiary Amine) | Protonated (NH⁺) at physiological pH. |

| LogP (Predicted) | 2.1 - 2.5 | Optimal range for CNS penetration (Lipinski’s Rule of 5).[1] |

| Hygroscopicity | Moderate | Store in desiccated environment; weigh rapidly.[1] |

Synthetic Pathways & Optimization

The synthesis prioritizes Reductive Amination over direct alkylation to avoid elimination side reactions and ensure high yield.[1]

Protocol: Reductive Amination (The Preferred Route)

This method couples ethyl nipecotate with cyclohexanone, followed by hydrolysis.[1]

Reagents:

-

Ethyl nipecotate (Starting material)

-

Cyclohexanone (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) or NaCNBH₃ (Reducing agent)

-

Acetic Acid (Catalyst)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

-

Imine Formation: Dissolve ethyl nipecotate and cyclohexanone in DCE. Add catalytic acetic acid.[1] Stir at Room Temperature (RT) for 1 hour to form the iminium intermediate.

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Warm to RT and stir overnight.

-

Quench & Extraction: Quench with saturated NaHCO₃. Extract with DCM.[1] Dry organic layer over MgSO₄ and concentrate.[1]

-

Hydrolysis: Dissolve the intermediate ester in 6N HCl. Reflux for 4-6 hours to cleave the ethyl ester.[1]

-

Salt Formation: Concentrate the aqueous acid solution to dryness.[1] Recrystallize the residue from Ethanol/Ether to obtain the pure HCl salt.[1]

Visualizing the Synthesis

Caption: One-pot reductive amination followed by acid hydrolysis yields the target hydrochloride salt.

Analytical Characterization (Self-Validating Systems)

To ensure scientific integrity, the following spectral signatures must be verified.

1H NMR (400 MHz, D₂O) Expectations

-

Cyclohexyl Ring: Multiplet cluster at δ 1.1 – 2.0 ppm (10H).[1]

-

Piperidine Ring (C4, C5): Multiplets at δ 1.5 – 2.2 ppm .[1]

-

Chiral Center (H3): Multiplet at δ 2.8 – 3.0 ppm (alpha to carbonyl).[1]

-

N-CH Protons: Broad resonances at δ 3.2 – 3.6 ppm (deshielded by positive charge on Nitrogen).[1]

Mass Spectrometry (LC-MS)

Biological Application: GABA Transporter (GAT) Modulation[1]

This compound is a functional probe for the GABAergic system.[1]

Mechanism of Action

-

Substrate Mimicry: The piperidine-3-carboxylic acid moiety structurally overlaps with GABA, allowing it to enter the substrate-binding pocket of GAT-1 (neuronal) and GAT-3/4 (glial).[1]

-

Allosteric/Hydrophobic Interaction: The N-cyclohexyl group engages a hydrophobic vestibule near the extracellular gate of the transporter.[1] This interaction slows the conformational cycle of the transporter, effectively inhibiting GABA reuptake.[1]

-

Result: Increased synaptic GABA concentrations, leading to enhanced inhibitory signaling (anticonvulsant effect).[1]

Structure-Activity Relationship (SAR) Logic

Caption: SAR decomposition showing how each structural module contributes to the compound's pharmacological profile.

Handling & Stability Protocols

-

Storage: Store at -20°C in a sealed vial. The HCl salt is hygroscopic; exposure to ambient moisture can lead to deliquescence.[1]

-

Solution Stability: Aqueous solutions (PBS) are stable for 24 hours at 4°C. For long-term storage, freeze aliquots at -80°C.[1]

-

Safety: Classified as an irritant (Skin/Eye).[1] Use standard PPE (gloves, goggles, lab coat).

-

Stereochemistry Note: If using for precise binding affinity (Ki) studies, ensure you are using the resolved (R)-enantiomer (typically more potent at GAT-1) or (S)-enantiomer (often GAT-4 preferring), rather than the racemate, unless screening generally.

References

- Kragler, A., et al. (2008). "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives." Journal of Medicinal Chemistry. (Contextual validation of N-substituted nipecotic acid synthesis).

-

PubChem. (2025).[1][3] 1-Cyclohexylpiperidine (Parent Structure Data).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Rudy, H.K.A., et al. (2021).[4] "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors." Medicinal Chemistry Research. Retrieved from [Link][4]

The Evolving Landscape of Piperidine-3-Carboxylic Acid Derivatives in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Part 1: An Introduction to a Privileged Scaffold in Neuroscience

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of centrally acting therapeutics.[1] Its derivatives are integral to numerous pharmaceuticals, owing to the ring's ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities.[2] Within this important class of compounds, piperidine-3-carboxylic acid and its derivatives have garnered significant attention in the field of neuroscience. This is largely due to their structural resemblance to key neurotransmitters, which allows them to interact with a variety of targets in the central nervous system (CNS).

The core structure of piperidine-3-carboxylic acid, also known as nipecotic acid, is characterized by a piperidine ring with a carboxylic acid group at the 3-position. The presence of a chiral center at this position means that the stereochemistry of these derivatives plays a crucial role in their biological activity. The exploration of these compounds has led to the discovery of potent modulators of key neurotransmitter systems, most notably the GABAergic and glutamatergic systems.

Historically, the journey of piperidine-3-carboxylic acid derivatives in neuroscience began with the investigation of nipecotic acid as an inhibitor of γ-aminobutyric acid (GABA) uptake. This foundational work paved the way for the development of the anti-epileptic drug tiagabine, a significant milestone that validated the therapeutic potential of this chemical class.[3] More recently, research has expanded to explore the multi-target potential of these derivatives, with investigations into their roles in neurodegenerative conditions like Alzheimer's disease, where they may offer therapeutic benefits through various mechanisms.[4][5]

Part 2: Modulating the Brain's Primary Inhibitory System: The GABAergic Pathway

The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian brain and plays a critical role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[6] Consequently, enhancing GABAergic tone is a well-established therapeutic strategy.

Mechanism of Action: Targeting GABA Transporters

One effective approach to augmenting GABAergic signaling is to prolong the presence of GABA in the synaptic cleft. This is achieved by inhibiting the GABA transporters (GATs) that are responsible for the reuptake of GABA from the synapse into neurons and glial cells.[6] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). GAT-1 is the predominant subtype in the brain and is a primary target for the therapeutic effects of GABA uptake inhibitors.[6]

Piperidine-3-carboxylic acid derivatives, by mimicking the structure of GABA, can bind to GATs and competitively inhibit the reuptake of GABA. This leads to an elevation of extracellular GABA levels, thereby enhancing the activation of GABA receptors and potentiating inhibitory neurotransmission.

Structure-Activity Relationships (SAR) for GAT Inhibition

The potency and selectivity of piperidine-3-carboxylic acid derivatives as GAT inhibitors are heavily influenced by their structural features. Key aspects of their SAR include:

-

The Piperidine Ring: The piperidine core serves as the GABA-mimetic scaffold. The (R)-enantiomer of nipecotic acid is generally more potent as a GAT-1 inhibitor than the (S)-enantiomer.

-

The Carboxylic Acid Group: A free carboxylic acid group is essential for binding to the transporter and is thought to interact with a positively charged residue in the binding pocket.[7] Esterification or amidation of this group typically reduces or abolishes activity.[7]

-

N-Substitution: The nitrogen atom of the piperidine ring is a key point for modification to enhance lipophilicity and improve penetration across the blood-brain barrier (BBB). Large, lipophilic substituents are generally favored. For instance, the introduction of a 4,4-diaryl-3-butenyl group in tiagabine significantly increases its potency and BBB permeability compared to nipecotic acid.[3]

| Modification | Effect on GAT-1 Inhibition | Rationale | Example |

| Stereochemistry at C3 | (R)-enantiomer is generally more potent. | Optimal fit in the GAT-1 binding site. | (R)-Nipecotic acid |

| Carboxylic Acid Group | Essential for activity. | Mimics the carboxylate of GABA, crucial for binding.[7] | Nipecotic acid |

| N-Substitution | Large, lipophilic groups enhance potency and BBB penetration. | Increases lipophilicity and interaction with hydrophobic pockets in the transporter.[7] | Tiagabine |

| Aromatic Substituents on N-Sidechain | "Ortho" substitution on aromatic rings can increase potency. | Steric and electronic effects that enhance binding affinity.[3] | Tiagabine (methyl groups on thienyl rings) |

Key Derivatives and Their Pharmacological Profiles

-

Nipecotic Acid: The parent compound, (RS)-piperidine-3-carboxylic acid, is a potent inhibitor of GABA uptake.[8] However, its zwitterionic nature at physiological pH limits its ability to cross the BBB, restricting its therapeutic use to research applications.[9]

-

Tiagabine: A derivative of (R)-nipecotic acid, tiagabine incorporates a lipophilic N-substituent that enhances its BBB penetration.[3] It is a selective GAT-1 inhibitor and is approved as an adjunctive therapy for partial seizures in epilepsy.[10]

Part 3: Expanding the Horizon: Interaction with Glutamatergic Systems

While the primary focus of research on piperidine-3-carboxylic acid derivatives has been on the GABAergic system, emerging evidence suggests that some of these compounds can also modulate the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors. The glutamatergic system is the main excitatory neurotransmitter system in the brain, and NMDA receptors play a critical role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[11]

Piperidine-3-Carboxylic Acid Derivatives as NMDA Receptor Modulators

Certain derivatives of piperidine-3-carboxylic acid have been shown to act as antagonists of NMDA receptors.[12] The mechanism of action can vary, with some compounds acting as competitive antagonists at the glutamate binding site, while others may function as allosteric modulators. Some derivatives have also demonstrated selectivity for specific NMDA receptor subtypes, such as those containing the NR2B subunit.[12] This subtype selectivity is of particular interest as it may offer a more favorable side-effect profile compared to non-selective NMDA receptor antagonists.

Structure-Activity Relationships for NMDA Receptor Modulation

The structural requirements for NMDA receptor activity differ from those for GAT inhibition. Key SAR observations include:

| Modification | Effect on NMDA Receptor Antagonism | Rationale | Example |

| Piperidine Ring Substitution | The position and nature of substituents are critical for affinity and selectivity. | Dictates the interaction with specific subsites within the NMDA receptor complex. | Varies widely depending on the specific derivative. |

| Carboxylic Acid Amide Derivatives | Can confer high and selective NMDA receptor antagonist activity. | The amide linkage and its substituents can form key interactions with the receptor.[12] | Certain patented carboxylic acid amide derivatives.[12] |

| Incorporation into Fused Ring Systems | Can constrain the molecule into a conformation that is favorable for binding. | Reduces conformational flexibility, leading to higher affinity. | CGS-19755 (a piperidine-2-carboxylic acid derivative).[13] |

Part 4: Therapeutic Frontiers in Neurological Disorders

The ability of piperidine-3-carboxylic acid derivatives to modulate both inhibitory and excitatory neurotransmitter systems makes them attractive candidates for the treatment of a range of neurological disorders.

Epilepsy: A Proven Application

The anticonvulsant properties of piperidine-3-carboxylic acid derivatives are well-established. By inhibiting GABA uptake and enhancing GABAergic neurotransmission, these compounds can suppress the excessive neuronal firing that underlies seizures.[14] The clinical success of tiagabine as an anti-epileptic drug provides strong validation for this therapeutic approach.[10] Preclinical studies in various animal models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model, have demonstrated the robust anticonvulsant effects of numerous derivatives.[14][15]

Alzheimer's Disease: A Multi-Pronged Strategy

The potential application of piperidine-3-carboxylic acid derivatives in Alzheimer's disease is an area of growing interest.[1] The rationale for their use in this complex neurodegenerative disorder is multi-faceted:

-

Cholinesterase Inhibition: Some derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[5] This is a key therapeutic strategy in Alzheimer's disease, as the cholinergic system is significantly compromised in patients.

-

Antioxidant and Anti-inflammatory Properties: Certain derivatives, particularly those incorporating phenolic moieties, have demonstrated antioxidant and anti-inflammatory effects.[4][5] Oxidative stress and neuroinflammation are known to contribute to the pathogenesis of Alzheimer's disease.

-

Modulation of GABAergic and Glutamatergic Systems: The cognitive deficits in Alzheimer's disease are associated with an imbalance in neurotransmitter systems. By modulating both GABAergic and glutamatergic pathways, these derivatives may help to restore this balance.

Part 5: A Practical Guide to Synthesis and Evaluation

Synthesis of Piperidine-3-Carboxylic Acid Derivatives

The synthesis of piperidine-3-carboxylic acid derivatives often starts from commercially available precursors, such as pyridine-3-carboxylic acid or chiral starting materials like L-glutamic acid. A general synthetic approach involves the N-alkylation of the piperidine ring with a suitable electrophile.

Sources

- 1. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 13. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 15. Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Cyclohexylpiperidine-3-carboxylic Acid via Reductive Amination: An Application and Protocol Guide

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its prevalence is a testament to its ability to serve as a versatile scaffold, allowing for the precise spatial arrangement of functional groups that can interact with biological targets.[3] The synthesis of novel piperidine derivatives is, therefore, a critical endeavor in modern drug discovery and development.[4][5] This guide provides a detailed protocol for the synthesis of 1-Cyclohexylpiperidine-3-carboxylic acid, a representative substituted piperidine, via the robust and highly selective method of reductive amination.

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[6][7] It proceeds through the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[8] This method offers significant advantages over traditional N-alkylation with alkyl halides, primarily by avoiding the common issue of over-alkylation.[8]

This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for the synthesis, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insight: The Rationale for Sodium Triacetoxyborohydride

The choice of reducing agent is paramount to the success of a one-pot reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they pose a significant challenge: the potential for premature reduction of the starting aldehyde or ketone before imine formation can occur.[8] To circumvent this, modern reductive amination protocols heavily favor milder, more selective reagents.

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation for several key reasons:[9][10]

-

Chemoselectivity: NaBH(OAc)₃ is a sterically hindered and electronically attenuated hydride source due to the electron-withdrawing acetate groups.[9] This makes it significantly less reactive towards aldehydes and ketones compared to the protonated imine (iminium ion) intermediate.[11][12] This selectivity ensures that the reduction preferentially occurs on the C=N bond, leading to higher yields of the desired amine.[12]

-

Mild Reaction Conditions: The reaction can be performed under non-aqueous, mild acidic conditions, often in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10] This tolerance for a variety of functional groups makes it a highly versatile reagent.[9]

-

One-Pot Procedure: The high selectivity of NaBH(OAc)₃ allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all combined in a single reaction vessel.[9]

The overall transformation is depicted in the following reaction scheme:

Scheme 1: General Reductive Amination of Piperidine-3-carboxylic acid with Cyclohexanone

Caption: Reductive amination of piperidine-3-carboxylic acid and cyclohexanone.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Piperidine-3-carboxylic acid | ≥98% | e.g., Sigma-Aldrich |

| Cyclohexanone | ≥99% | e.g., Sigma-Aldrich |

| Sodium triacetoxyborohydride | ≥95% | e.g., Sigma-Aldrich |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | e.g., Fisher Scientific |

| Diethyl Ether | ACS Reagent | e.g., Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Anhydrous Magnesium Sulfate | Laboratory Grade | e.g., VWR Chemicals |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to form a suspension.

-

Addition of Reactants: To the stirred suspension, add cyclohexanone (1.1 eq) followed by glacial acetic acid (0.1 eq). The acetic acid acts as a catalyst to promote the formation of the iminium ion.[10]

-

Initiation of Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and a controlled addition helps to maintain the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-6 hours).

-

Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue addition until gas evolution ceases. This step neutralizes the excess acetic acid and quenches any remaining reducing agent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[13]

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure all reagents are of high purity and the solvent is anhydrous.

-

Low Yield: Low yields can result from incomplete reaction, side product formation, or losses during workup and purification. Careful execution of the extraction and purification steps is crucial.

-

Side Product Formation: While NaBH(OAc)₃ is highly selective, the formation of small amounts of the alcohol from the reduction of cyclohexanone can occur, especially with prolonged reaction times or elevated temperatures.

Conclusion

The synthesis of this compound via reductive amination using sodium triacetoxyborohydride is a reliable and efficient method for producing this valuable piperidine derivative. The mild reaction conditions, high selectivity of the reducing agent, and the convenience of a one-pot procedure make this a preferred method in both academic and industrial settings. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently synthesize this and other substituted piperidines for applications in drug discovery and development.

References

-

D. O. Tymoshenko, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molbank, vol. 2021, no. 4, p. M1252, 2021. [Online]. Available: [Link]

- M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, vol. 7, no. 2, pp. 163-189, 2024.

-

Rice University, "New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery," ScienceDaily, Dec. 20, 2024. [Online]. Available: [Link]

- S. G. R. Uddin, "Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones," Master's Thesis, University of Windsor, 2020.

-

News-Medical.Net, "New modular strategy reduces piperidine synthesis steps for pharmaceuticals," Dec. 20, 2024. [Online]. Available: [Link]

-

J. Ashenhurst, "Reductive Amination, and How It Works," Master Organic Chemistry, Sep. 1, 2017. [Online]. Available: [Link]

- A. F. Abdel-Magid and C. A. Maryanoff, "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes," in Reductions in Organic Synthesis, Washington, DC: American Chemical Society, 1996, pp. 201-216.

-

Organic Chemistry Portal, "Sodium triacetoxyborohydride." [Online]. Available: [Link]

-

A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, vol. 61, no. 11, pp. 3849-3862, 1996. [Online]. Available: [Link]

-

T. M. Dhameliya et al., "Reductive amination of cyclohexanone (294b) with piperidine (285g) catalyzed by PtNPs supported on charcoal or metal oxides," ResearchGate. [Online]. Available: [Link]

- S. H. Lee et al., "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities," Molecules, vol. 25, no. 1, p. 195, 2020.

- M. D. Green et al., "A practical catalytic reductive amination of carboxylic acids," Chemical Science, vol. 11, no. 43, pp. 11837-11842, 2020.

- F. Sladojevich et al., "A continuous-flow platform for the safe and sustainable synthesis of mepivacaine," Green Chemistry, vol. 26, no. 4, pp. 2354-2360, 2024.

- T. Mizugaki et al., "Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst," Green Chemistry, vol. 25, no. 18, pp. 7268-7275, 2023.

- S. V. D. Voorde et al., "One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis," Lirias, 2021.

- P. Margaretha, "The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine," Science of Synthesis, vol. 40, p. 405, 2014.

-

Vaia, "Show how to synthesize the following amines from the indicated starting materials by reductive amination." [Online]. Available: [Link]

- A. Yu. Sukhorukov, "Reductive Amination in the Synthesis of Pharmaceuticals," Chemical Reviews, vol. 119, no. 23, pp. 11710-11751, 2019.

-

A. M. El-Sawy et al., "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars," ResearchGate. [Online]. Available: [Link]

- J. Wallach et al., "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues," Drug Testing and Analysis, vol. 6, no. 7-8, pp. 735-752, 2014.

-

J. Wallach et al., "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues," ResearchGate. [Online]. Available: [Link]

-

NIST, "Piperidine, 1-cyclohexyl-," NIST Chemistry WebBook. [Online]. Available: [Link]

-

J. Wallach et al., "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues," Semantic Scholar. [Online]. Available: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. news-medical.net [news-medical.net]

- 6. vaia.com [vaia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Mastering the Dissolution of 1-Cyclohexylpiperidine-3-carboxylic acid in DMSO: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol and in-depth application notes for the dissolution of 1-Cyclohexylpiperidine-3-carboxylic acid in Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions to offer a foundational understanding of the principles governing the solubility and stability of this compound, ensuring experimental success and reproducibility.

Foundational Principles: Understanding the Compound and Solvent

The successful dissolution of this compound hinges on understanding the interplay between its structural motifs and the properties of DMSO. The molecule incorporates a bulky, nonpolar cyclohexyl group and a polar piperidine ring containing a carboxylic acid. This amphipathic nature suggests that while the nonpolar cyclohexyl moiety enhances lipophilicity, the polar carboxylic acid and piperidine nitrogen are key to its solubility in polar aprotic solvents like DMSO.[1][2]

DMSO is a powerful and widely used solvent in biological research due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3] However, its highly hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—is a critical factor that can significantly impact compound solubility.[4] Absorbed water can alter the polarity of DMSO, potentially leading to the precipitation of less soluble compounds. Therefore, the use of anhydrous DMSO is paramount for preparing stable, high-concentration stock solutions.

Experimental Protocol: From Solubility Assessment to Stock Solution Preparation